N1,N1-dimethylbenzene-1,4-disulfonamide
Description
N1,N1-Dimethylbenzene-1,4-disulfonamide is a sulfonamide derivative featuring a benzene ring with two sulfonamide groups at the 1,4-positions, where one sulfonamide nitrogen is dimethylated. This compound is synthesized via the reaction of 4-(N,N-dimethylsulfamoyl)benzenesulfonyl chloride with amines like 3-methyl-1H-indol-7-amine in pyridine at room temperature . Its structure imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Properties
CAS No. |
101251-36-9 |
|---|---|
Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbenzene-1,4-disulfonamide typically involves the reaction of benzene-1,4-disulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1,N1-dimethylbenzene-1,4-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and are carried out under an inert atmosphere.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
N1,N1-dimethylbenzene-1,4-disulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-dimethylbenzene-1,4-disulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The methyl groups on the nitrogen atoms can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Lipophilicity: The dimethyl groups in the target compound increase logP compared to non-methylated sulfonamides, enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
